Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate
Description
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-13(16)12-14-11(15-18-12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChI Key |
SBUCNELARDNSIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
- Step 1: Synthesis of the amidoxime intermediate from the corresponding nitrile or amide derivative.
- Step 2: Cyclization of the amidoxime with activated esters or acid derivatives to form the oxadiazole ring.
- Amidoximes are prepared from nitriles via hydroxylamine derivatives under basic or neutral conditions.
- Cyclization often employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or CDI (carbonyldiimidazole).
- Solvents like dimethylformamide (DMF), ethanol, or acetonitrile are common.
- Mild reflux or room temperature conditions favor high yields.
Cyclocondensation Using Hydrazides and Carboxylic Derivatives
- Hydrazides derived from benzylamines are reacted with activated carboxylic acids or esters.
- Cyclization occurs via dehydration to form the heterocyclic ring.
- Use of dehydrating agents like phosphorus oxychloride or polyphosphoric acid.
- Elevated temperatures (around 80–120°C) facilitate cyclization.
- Purification by column chromatography yields high-purity products.
Direct Condensation of Benzyl Hydrazides with Activated Esters
- Benzyl hydrazides react with ethyl 3-amino-4,4,4-trifluoro-2-butenoate derivatives.
- Cyclization is promoted under reflux in ethanol or acetonitrile.
- This approach offers a straightforward route with moderate to high yields (~80%) and is amenable to scale-up (see).
Data Table: Comparative Analysis of Preparation Methods
Notable Research Findings and Innovations
- Scalable Processes: Recent patents describe scalable synthesis routes employing readily available reagents, such as carbodiimides, for large-scale production with yields exceeding 90% (see).
- Room-Temperature Synthesis: Advances include room-temperature, one-pot protocols that significantly reduce reaction times and operational complexity, facilitating industrial applicability (see,).
- Green Chemistry Approaches: Use of environmentally benign solvents like ethanol and water, along with catalytic amounts of bases, aligns with green chemistry principles, improving sustainability.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
Nucleophilic Substitution at the Ester Group
The ethoxy group can be replaced by nucleophiles (e.g., amines, thiols) to form amides or thioesters.
Electrophilic Aromatic Substitution on the Benzyl Ring
The 2-methylbenzyl group participates in electrophilic substitution, primarily at the para position relative to the methyl group.
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening or rearrangement under harsh acidic/basic conditions.
Oxidation of the Methyl Group
The methyl group on the benzyl substituent can be oxidized to a carboxylic acid.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 8h | 3-(2-Carboxybenzyl)-1,2,4-oxadiazole-5-carboxylate | 68% | |
| CrO₃/H₂SO₄ | Acetone, 0°C, 2h | Partial over-oxidation; mixed products | 40% |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the benzyl group.
| Reaction Type | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | 3-(2-Methyl-4-arylbenzyl)-1,2,4-oxadiazole-5-carboxylate | 75–82% |
Reduction Reactions
The oxadiazole ring can be reduced to form dihydro or tetrahydro derivatives.
Key Mechanistic Insights:
-
Electronic Effects : The electron-withdrawing nature of the oxadiazole ring directs electrophilic substitutions to the benzyl group’s aromatic ring .
-
Steric Hindrance : The 2-methyl group on the benzyl substituent limits reactivity at the ortho position, favoring para-substitution .
-
Ring Stability : The 1,2,4-oxadiazole ring resists ring-opening under mild conditions but is susceptible to strong acids/bases or reducing agents .
Scientific Research Applications
Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structure allows it to interact with DNA and proteins, potentially disrupting cellular processes and exhibiting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Derivatives
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS: 37760-54-6)
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
- Key Differences : Replaces the 2-methylbenzyl group with a simple phenyl ring.
- The phenyl derivative has a boiling point of 342.9°C and a density of 1.223 g/cm³, suggesting higher thermal stability compared to the target compound (data unavailable for the latter) .
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 163719-69-5)
- Molecular Formula : C₁₁H₉ClN₂O₃
- Molecular Weight : 252.65 g/mol
- Key Differences : Substitutes the 2-methylbenzyl group with a 4-chlorophenyl moiety.
- This compound is commercially available in 95% purity .
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS: 163719-82-2)
- Molecular Formula : C₁₂H₉F₃N₂O₃
- Molecular Weight : 286.21 g/mol
- Key Differences : Incorporates a trifluoromethyl group at the para position of the phenyl ring.
- Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, making it advantageous in drug design. This derivative is listed with a molecular weight of 286.21 g/mol , significantly higher than the target compound .
Aliphatic vs. Aromatic Substituents
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (PK01793E-2)
- Molecular Formula : C₁₀H₁₄N₂O₃
- Molecular Weight : 210.23 g/mol
- Key Differences : Features a cyclopentyl group instead of an aromatic substituent.
- Impact: The aliphatic cyclopentyl group reduces π-π stacking interactions but may improve solubility in nonpolar solvents. Safety data indicate it is a colorless liquid, though toxicity and ecological data are lacking .
Complex Heterocyclic Derivatives
Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate (CAS: 71320-68-8)
- Molecular Formula : C₁₂H₁₀N₂O₅
- Molecular Weight : 262.22 g/mol
- Key Differences : Substitutes the 2-methylbenzyl group with a benzodioxole moiety.
- This derivative has a higher molecular weight (262.22 g/mol) and is available in ≥95% purity .
Sodium 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
- Molecular Formula : C₁₁H₉N₂O₅Na
- Molecular Weight : 272.19 g/mol
- Key Differences : Derived from hydrolysis of the ethyl ester to a sodium salt.
- Impact : The sodium salt form increases water solubility, making it more suitable for pharmaceutical formulations. Synthesis involves saponification of the ethyl ester with NaOH .
Structural and Functional Analysis
Molecular Weight Trends
- Lowest : Ethyl 3-cyclopentyl- (210.23 g/mol) < Ethyl 3-phenyl- (218.21 g/mol) < Target compound (246.26 g/mol) < Ethyl 3-(4-chlorophenyl)- (252.65 g/mol) < Ethyl 3-(trifluoromethyl)phenyl- (286.21 g/mol).
- Trend : Aliphatic substituents reduce molecular weight, while halogenated or complex aromatic groups increase it.
Electronic Effects
- Electron-Donating Groups (e.g., methyl in 2-methylbenzyl): Enhance nucleophilicity of the oxadiazole ring.
Biological Activity
Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole class, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting research findings, case studies, and comparative data.
Chemical Structure and Properties
This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is with a molecular weight of approximately 224.24 g/mol. The structure contributes to its unique chemical behavior and potential biological activities.
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines. In vitro studies indicate that this compound demonstrates cytotoxic effects on:
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical cancer)
- PANC-1 (pancreatic cancer)
In one study, it was reported that compounds structurally similar to this compound showed IC50 values in the micromolar range against these cell lines, with specific analogs exhibiting higher potency than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Oxadiazole derivatives have also been recognized for their antimicrobial properties. This compound was tested against various bacterial strains and fungi. Results indicated that it possesses significant inhibitory effects on:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Studies have shown that the compound can activate apoptotic pathways in cancer cells by increasing p53 expression and caspase activation .
- Inhibition of Enzymatic Activity : Research indicates that certain oxadiazole derivatives can inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. This compound demonstrated selective inhibition against specific CA isoforms at nanomolar concentrations .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound in relation to similar compounds, the following table summarizes key findings from various studies:
| Compound Name | IC50 (µM) | Activity Type | Target Cell Line |
|---|---|---|---|
| This compound | 0.65 | Anticancer | MCF-7 |
| Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | 0.76 | Antimicrobial | S. aureus |
| Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate | 0.70 | Anticancer | HeLa |
| Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate | 0.85 | Antimicrobial | E. coli |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer : In a study involving MCF-7 cells treated with this compound, significant apoptosis was observed through flow cytometry analysis .
- Antimicrobial Efficacy : A comparative study demonstrated that this compound exhibited greater antimicrobial activity compared to traditional antibiotics against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 3-(2-methylbenzyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization reactions using precursors like substituted amidoximes and activated esters. For example, analogous routes involve reacting ethyl oxalyl chloride with substituted hydroxylamine derivatives under reflux in anhydrous solvents (e.g., toluene or DCM) . Optimization includes controlling stoichiometry, reaction time (6–12 hours), and temperature (60–80°C). Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradients) improves yield .
- Yield Considerations : Yields may vary (e.g., 62–93% for similar compounds) due to reagent purity, solvent choice, or side reactions. Use drying agents (e.g., Na₂SO₄) and inert atmospheres to minimize hydrolysis .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, ester carbonyl at δ 165–170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₆N₂O₃: calculated 260.116).
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (oxadiazole ring) .
- Advanced Methods : Single-crystal X-ray diffraction (as in ) resolves stereoelectronic effects but requires high-purity crystals .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the 1,2,4-oxadiazole ring during synthesis?
- Reaction Pathway : Cyclization typically proceeds via nucleophilic attack of a hydroxylamine oxygen on an activated carbonyl (e.g., ester or acyl chloride), followed by dehydration. For example, in , oxime intermediates undergo chlorination and cyclization with ethyl acetoacetate. Density functional theory (DFT) studies can model transition states and regioselectivity .
- Side Reactions : Competing pathways (e.g., nitrile oxide formation) may occur if reaction conditions are suboptimal. Monitoring via TLC or in situ IR is recommended .
Q. How should researchers address contradictory data in synthesis yields or spectroscopic results across studies?
- Reagent Purity : Impurities in starting materials (e.g., hydroxylamine derivatives) can hinder cyclization.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate reactions but increase side products.
- Workup Protocols : Inadequate quenching or extraction can reduce isolated yields .
- Spectroscopic Validation : Compare data with computational predictions (e.g., NMR chemical shifts via ChemDraw) to resolve ambiguities .
Q. What biological or pharmacological activities are hypothesized for this compound, and how can they be evaluated?
- Activity Prediction : The 2-methylbenzyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration. Analogous 1,2,4-oxadiazoles show antitumor, antimicrobial, or anti-inflammatory activity (e.g., notes apoptosis induction in chlorophenyl derivatives) .
- Assay Design :
- In Vitro : Screen against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination).
- Molecular Docking : Target enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) to predict binding affinity.
Q. What safety protocols are recommended for handling and storing this compound?
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse with water for 15 minutes ( ) .
- Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture. Stability studies (TGA/DSC) can assess decomposition risks .
- Disposal : Follow hazardous waste guidelines (e.g., incineration with afterburner and scrubber) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
